1-Lauroyl-2-oleoyl-3-palmitoyl-rac-glycerol

Description

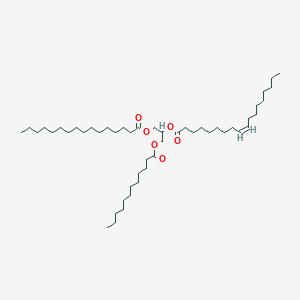

1-Dodecanoyl-2-[cis-9-octadecenoyl]-3-hexadecanoyl-rac-glycerol is a triacylglycerol compound, which is a type of lipid molecule. This compound consists of three fatty acid chains esterified to a glycerol backbone. The specific fatty acids in this compound are dodecanoic acid (lauric acid), cis-9-octadecenoic acid (oleic acid), and hexadecanoic acid (palmitic acid). Triacylglycerols are significant in biological systems as they serve as energy storage molecules and are involved in various metabolic processes.

Properties

IUPAC Name |

(1-dodecanoyloxy-3-hexadecanoyloxypropan-2-yl) (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H92O6/c1-4-7-10-13-16-19-21-23-24-26-28-31-34-37-40-43-49(52)55-46(44-53-47(50)41-38-35-32-29-18-15-12-9-6-3)45-54-48(51)42-39-36-33-30-27-25-22-20-17-14-11-8-5-2/h23-24,46H,4-22,25-45H2,1-3H3/b24-23- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVCNQKCHCPELNN-VHXPQNKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H92O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

777.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Dodecanoyl-2-[cis-9-octadecenoyl]-3-hexadecanoyl-rac-glycerol typically involves the esterification of glycerol with the respective fatty acids. The process can be carried out using chemical or enzymatic methods. In chemical synthesis, the reaction is often catalyzed by acids or bases, and the reaction conditions include elevated temperatures and the removal of water to drive the reaction to completion. Enzymatic synthesis, on the other hand, employs lipases as biocatalysts, which can operate under milder conditions and offer higher specificity.

Industrial Production Methods: Industrial production of this compound may involve the use of high-pressure reactors and continuous flow systems to enhance the efficiency and yield of the esterification process. The choice of catalysts, reaction conditions, and purification methods are optimized to produce high-purity triacylglycerols suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Dodecanoyl-2-[cis-9-octadecenoyl]-3-hexadecanoyl-rac-glycerol can undergo several types of chemical reactions, including:

Oxidation: The double bond in the cis-9-octadecenoic acid moiety can be oxidized to form epoxides or hydroxylated products.

Hydrolysis: The ester bonds can be hydrolyzed to release free fatty acids and glycerol.

Transesterification: The fatty acid chains can be exchanged with other fatty acids in the presence of catalysts.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions to oxidize the double bond.

Hydrolysis: Acidic or basic conditions, along with water, can facilitate the hydrolysis of ester bonds.

Transesterification: Catalysts such as sodium methoxide or lipases can be used to promote the exchange of fatty acid chains.

Major Products Formed:

Oxidation: Epoxides, diols, or hydroxylated fatty acids.

Hydrolysis: Free fatty acids (dodecanoic acid, cis-9-octadecenoic acid, hexadecanoic acid) and glycerol.

Transesterification: New triacylglycerols with different fatty acid compositions.

Scientific Research Applications

1-Dodecanoyl-2-[cis-9-octadecenoyl]-3-hexadecanoyl-rac-glycerol has several scientific research applications, including:

Chemistry: Used as a standard in analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) for the analysis of lipid compositions.

Biology: Studied for its role in cellular metabolism and energy storage. It is also used in model membrane systems to investigate lipid-protein interactions.

Medicine: Investigated for its potential effects on lipid metabolism and its role in diseases related to lipid dysregulation.

Industry: Utilized in the formulation of cosmetics, food products, and pharmaceuticals due to its emollient and stabilizing properties.

Mechanism of Action

The mechanism of action of 1-Dodecanoyl-2-[cis-9-octadecenoyl]-3-hexadecanoyl-rac-glycerol involves its metabolism within the body. The compound is hydrolyzed by lipases to release free fatty acids and glycerol, which are then utilized in various metabolic pathways. The free fatty acids can be oxidized to produce energy or incorporated into cellular membranes. The glycerol backbone can enter glycolysis or gluconeogenesis pathways, contributing to energy production and glucose synthesis.

Comparison with Similar Compounds

1,3-Dipalmitoyl-2-oleoylglycerol: Contains two palmitic acid chains and one oleic acid chain.

1,2-Dilinoleoyl-3-oleoyl-rac-glycerol: Contains two linoleic acid chains and one oleic acid chain.

1,2-Dioleoyl-3-stearoyl-rac-glycerol: Contains two oleic acid chains and one stearic acid chain.

Comparison: 1-Dodecanoyl-2-[cis-9-octadecenoyl]-3-hexadecanoyl-rac-glycerol is unique due to its specific combination of fatty acids, which imparts distinct physical and chemical properties. The presence of lauric acid, oleic acid, and palmitic acid in a single molecule allows for a diverse range of interactions and functionalities compared to other triacylglycerols with different fatty acid compositions.

Biological Activity

1-Dodecanoyl-2-[cis-9-octadecenoyl]-3-hexadecanoyl-rac-glycerol, also known as a triacylglycerol, is a compound with significant biological activity and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is a triacylglycerol characterized by three distinct fatty acid chains:

- Dodecanoyl (C12:0) at position 1

- cis-9-Octadecenoyl (C18:1) at position 2

- Hexadecanoyl (C16:0) at position 3

The molecular formula is with a molecular weight of approximately 356.54 g/mol. It is a neutral glyceride that exhibits unique physical and chemical properties, including a melting point of 35 °C and solubility in organic solvents.

Lipid Metabolism

Research indicates that compounds similar to 1-Dodecanoyl-2-[cis-9-octadecenoyl]-3-hexadecanoyl-rac-glycerol can impact lipid metabolism significantly. For instance, studies on oleacein, another lipid compound, have shown its ability to modulate lipid accumulation in adipocytes by downregulating genes associated with lipid formation and enhancing glucose metabolism . This suggests that 1-Dodecanoyl-2-[cis-9-octadecenoyl]-3-hexadecanoyl-rac-glycerol may exhibit similar effects, potentially influencing metabolic pathways related to obesity and diabetes.

Anti-inflammatory Properties

Compounds in the same class as 1-Dodecanoyl-2-[cis-9-octadecenoyl]-3-hexadecanoyl-rac-glycerol have been reported to possess anti-inflammatory properties. For example, oleacein has been shown to reduce pro-inflammatory cytokines in various models of inflammation . This indicates that the compound may also play a role in mitigating inflammatory responses, which is crucial for conditions such as metabolic syndrome and cardiovascular diseases.

Neuroprotective Effects

Emerging evidence suggests that similar glycerol derivatives can exert neuroprotective effects. Oleacein has been identified as a TrkB agonist, enhancing brain-derived neurotrophic factor (BDNF) expression and providing neuroprotection against inflammatory damage . The potential neuroprotective activity of 1-Dodecanoyl-2-[cis-9-octadecenoyl]-3-hexadecanoyl-rac-glycerol warrants further investigation, particularly in the context of neurodegenerative diseases.

Study on Adipocyte Differentiation

A study examining the effects of oleacein on human adipose-derived stem cells demonstrated that treatment with the compound significantly inhibited lipid accumulation and altered gene expression related to fat metabolism. Specifically, it downregulated peroxisome proliferator-activated receptor gamma (PPARγ) and fatty acid synthase (FAS), while increasing adiponectin levels . These findings suggest that similar mechanisms may be applicable to 1-Dodecanoyl-2-[cis-9-octadecenoyl]-3-hexadecanoyl-rac-glycerol.

Neuroinflammatory Response

In an experimental model of depression induced by lipopolysaccharide (LPS), oleacein treatment resulted in decreased immobility time in behavioral tests, indicating antidepressant-like effects. The compound also reduced pro-inflammatory cytokine levels while increasing BDNF expression in the hippocampus . This highlights the potential for 1-Dodecanoyl-2-[cis-9-octadecenoyl]-3-hexadecanoyl-rac-glycerol to influence mood disorders through similar pathways.

Data Table: Biological Activities Comparison

| Compound | Lipid Metabolism | Anti-inflammatory | Neuroprotective |

|---|---|---|---|

| 1-Dodecanoyl-2-[cis-9-octadecenoyl]-3-Hexadecanoyl-rac-glycerol | Potentially Modulatory | Potentially Modulatory | Potentially Neuroprotective |

| Oleacein | Significant Inhibition | Significant Reduction | Significant Enhancement |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.